![molecular formula C8H5NO4 B1447552 5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1540898-58-5](/img/structure/B1447552.png)
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .Molecular Structure Analysis
The molecular structure of furan compounds is characterized by a five-membered aromatic ring containing one oxygen atom .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid and its derivatives are involved in the synthesis of various heterocyclic compounds. These compounds have shown a wide range of biological activities. Notably, the synthesis of some 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives involves the conversion of furan-2-carboxylic acid hydrazide into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols. These synthesized compounds have been confirmed through elemental analyses, IR, (1)H-NMR and (13)C-NMR spectra, showcasing their potential for further scientific applications (Cansiz, Koparır, & Demirdağ, 2004).
Molecular Structure and Tautomerism Studies
The compound and its derivatives are also significant in studying molecular structures and tautomerism. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, and their thiol-thione tautomeric equilibrium is a subject of interest. The structures of these compounds were confirmed by elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Chemical Reactions and Derivative Synthesis
The compound is instrumental in the synthesis of various chemical derivatives. Arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides in the presence of copper(II) chloride yields corresponding 5-arylfuran-2-carboxylic acids or methyl 5-arylfuran-2-carboxylates. Further, reactions of 5-arylfuran-2-carbonyl chlorides with potassium thiocyanate and 5-methyl-1,2-oxazol-3-amine lead to the formation of 5-aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamides. These processes highlight the compound’s role in the synthesis of complex heterocyclic structures (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).
Enzyme-Catalyzed Synthesis
The compound is involved in enzyme-catalyzed processes. For instance, an enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid has been reported, where an FAD-dependent enzyme oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid, involving four consecutive oxidations. This enzyme-catalyzed process indicates the compound’s utility in facilitating bio-based chemical conversions (Dijkman, Groothuis, & Fraaije, 2014).
Future Directions
properties
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-9-13-7(6)5-1-2-12-4-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLAWCJCDVSVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-3-yl)-1,2-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.